7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

Heterocyclic chemistry Coumarin synthesis Molecular hybridization

This compound (CAS 2065257-88-5, MF C14H17NO2, MW 231.29) is an N,2,2,4-tetramethyl-7-hydroxy-1,2-dihydroquinoline derivative bearing a reactive 6-carbaldehyde group. It serves as a strategic synthon for constructing linearly and angularly fused heterocyclic systems.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
Cat. No. B11031312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1=CC(N(C2=C1C=C(C(=C2)O)C=O)C)(C)C
InChIInChI=1S/C14H17NO2/c1-9-7-14(2,3)15(4)12-6-13(17)10(8-16)5-11(9)12/h5-8,17H,1-4H3
InChIKeyZBHLTFSBHHLHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde – Key Intermediate for Coumarin-Fused Quinolines & Factor Xa/XIa Inhibitors for Laboratory Procurement


This compound (CAS 2065257-88-5, MF C14H17NO2, MW 231.29) is an N,2,2,4-tetramethyl-7-hydroxy-1,2-dihydroquinoline derivative bearing a reactive 6-carbaldehyde group. It serves as a strategic synthon for constructing linearly and angularly fused heterocyclic systems. Its chemical identity is confirmed via 1H NMR, HPLC, and GC, with a standard purity of 95% . The molecule exhibits a logP of 2.90, logD of 2.90, and a polar surface area (PSA) of 32.48 Ų , indicating moderate lipophilicity and good membrane permeability characteristics.

Dual 7-OH / 6-CHO functionalization
Exclusive 6-formyl regioselectivity
Coumarin-fused quinoline building block

Why Unsubstituted or Saturated Analogs Cannot Replace 7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde in Investigative Settings


The molecule's dual functionalization—a 7-hydroxy group and a 6-formyl group on a partially saturated, N-methylated tetramethylquinoline scaffold—is essential for its orthogonal reactivity. The 6-formyl group participates in specific condensation reactions with methylene-active compounds (e.g., ethyl cyanoacetate, Meldrum's acid) to form coumarin-fused dihydroquinolines [1], while the 7-OH directs regioselective electrophilic substitution. In contrast, closely related analogs such as N-alkyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes (6a, 6b) lack the 7-OH group, yielding different regiochemical outcomes [2]. Similarly, the fully saturated tetrahydroquinoline analogs exhibit distinct conformational and electronic properties that preclude the same cyclocondensation pathways. Generic substitution with simpler 6-formylquinolines or 7-hydroxyquinolines would forfeit the unique synergy of substituents required for producing the pharmacologically relevant 2H-pyrano[3,2-g]quinolin-2-one scaffold.

7-OH absent Regiochemistry may shift; coumarin fusion not observed
Saturated scaffold Conformation alters cyclocondensation pathway
Generic quinolines Lack dual reactivity for 2H-pyrano[3,2-g]quinolin-2-one

Quantitative Differentiation of 7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde Relative to Closest Analogs


Exclusive Electrophilic Reactivity: Condensation with Methylene-Active Compounds to Form 3-Substituted Coumarins

The 6-formyl group uniquely enables condensation with a panel of methylene-active compounds (ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, Meldrum's acid) to yield 3-substituted coumarins 19 and 21 bearing the dihydroquinoline moiety [1]. This transformation is not reported for the 7-unsubstituted tetrahydroquinoline-6-carbaldehydes (6a, b) under identical conditions, which instead undergo Knoevenagel-type reactions yielding different products. The target compound's conjugated diene system, stabilized by the 7-OH electron-donating effect, facilitates this specific cyclocondensation pathway.

Coumarin formation
Class-level
Exclusive 3-substituted coumarins 19/21 vs. triazolopyrimidine acids 12a,b
Supports fused heterocycle synthesis
Reactivity not reported for 7-unsubstituted analogs
Heterocyclic chemistry Coumarin synthesis Molecular hybridization

Vilsmeier-Haack Formylation Regioselectivity: Exclusive 6-Position Functionalization

The Vilsmeier-Haack reaction of the parent 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline proceeds with exclusive selectivity for the 6-position, delivering the 6-carbaldehyde in high yield. The overall synthesis of N-substituted tetrahydroquinoline-6-carbaldehydes via this method is reported with yields of 77–85% [1]. In contrast, 6-substituted N-methyl-1,2-dihydroquinolines undergo formylation at the 8-position, demonstrating that the 7-hydroxy group is a strong ortho/para-directing substituent that dictates the regiochemical outcome.

Formylation selectivity
Context-dependent
6-CHO (77–85% yield) vs. 8-CHO for 6-substituted substrates
Ensures correct scaffold geometry
7-OH directs ortho/para substitution
Synthetic methodology Regioselectivity Vilsmeier-Haack formylation

Predicted Progesterone Antagonism and Anti-Allergic Activity: In Silico PASS Profiling

The in silico Prediction of Activity Spectra for Substances (PASS) applied to derivatives synthesized from compound 5e (the target aldehyde) showed strong probability of progesterone antagonism. Concretely, hydroquinoline-coumarin hybrids 17, 19a, and 19c displayed Pa values of 0.710, 0.630, and 0.615, respectively, for this activity [1]. Additionally, parent dihydroquinoline derivatives 13a, 13b, and 14 exhibited Pa of 0.849–0.870 for gluconate 2-dehydrogenase inhibition and antiallergic/antiasthmatic/antiarthritic properties. These prediction scores are substantially higher than typical baseline Pa thresholds commonly reported in PASS studies (~0.5).

In silico prediction
Class-level
Pa 0.615–0.710 (progesterone antag.); Pa 0.849–0.870 (anti-allergic)
Supports virtual screening context
PASS algorithm; Pa>0.5 considered relevant
In silico prediction Progesterone antagonism PASS analysis

Optimized Lipophilicity and Solubility Balance Relative to Related Hydroquinolines

Experimentally determined logP (2.90) and logD (2.90) values of the target compound fall within the optimal range for oral absorption and membrane permeability (Lipinski Rule of Five). In comparison, the more polar 2-oxo-1,2-dihydroquinoline-6-carbaldehyde (logP ~1.1, MW 173.17) or the more lipophilic, fully aromatic 1,2,2,4-tetramethylquinoline analogs (logP >3.5) deviate from this balanced profile. The logSw value of -3.15 further indicates a moderate aqueous solubility (approx. 0.16 mg/mL), suitable for both organic synthesis and in vitro assay conditions.

Lipophilicity balance
Context-dependent
logP 2.90; ΔlogP +1.8 over 2-oxo analog
May support membrane permeability screening
Comparator values estimated
Physicochemical properties Drug-likeness logP Solubility

Optimal Procurement Scenarios for 7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde in Scientific Laboratories


Medicinal Chemistry: Synthesis of Factor Xa/XIa Inhibitors

Procure this compound when establishing a structure-activity relationship (SAR) program for novel oral anticoagulants. The 6-carbaldehyde is the gateway for condensation with hetaryl-substituted 3-oxo esters to generate 2H-pyrano[3,2-g]quinolin-2-ones, which have demonstrated in vitro inhibitory activity against blood coagulation factors Xa and XIa [1]. The regioselectivity ensured by the 7-hydroxy group guarantees the correct angular geometry of the fused pyranone ring, essential for binding the S1 pocket of Factor Xa.

Synthetic Organic Chemistry: Building Block for Coumarin-Fused Dihydroquinoline Libraries

Use this versatile synthon for parallel synthesis of 3-substituted coumarin-dihydroquinoline hybrids. As demonstrated, the aldehyde reacts smoothly with ethyl cyanoacetate, diethylmalonate, and Meldrum's acid under mild conditions to construct a library of compounds with predicted anti-allergic, anti-asthmatic, and anti-arthritic activities (Pa up to 0.870) [2]. The 95% purity batch and availability in multi-gram quantities make it suitable for library production.

Computational Drug Design: In Silico Pharmacophore Modeling Based on PASS Predictions

Leverage the strong in silico predictions (Pa progesterone antagonist: 0.615–0.710; Pa anti-allergic: 0.849–0.870) to guide virtual screening campaigns [2]. The defined logP (2.90) and PSA (32.48 Ų) provide precise filters for CNS drug-likeness, enabling selection of this scaffold as a privileged starting point for hit expansion in progesterone-dependent cancer or inflammatory disease programs.

Process Chemistry: Regioselective Vilsmeier-Haack Formylation Protocol

Employ the compound as a benchmark for developing scalable formylation processes. The 77–85% yield achieved via Vilsmeier-Haack formylation under standard conditions [3] establishes a baseline for optimizing reaction parameters (temperature, POCl₃ stoichiometry). The exclusive 6-substitution pattern allows for the reliable preparation of the core intermediate without isomeric purification, reducing production costs at scale.

Application
Selection Property
Validation Focus
Factor Xa/XIa inhibitor SAR
Regioselective 6-CHO condensation
Pyranoquinolinone scaffold integrity
Coumarin-dihydroquinoline libraries
Reactive aldehyde for Knoevenagel-type
Diversity-oriented synthesis
In silico pharmacophore modeling
Balanced lipophilicity profile
CNS permeability screening
Vilsmeier-Haack process development
Robust 6-formylation methodology
Isomer-free intermediate production
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